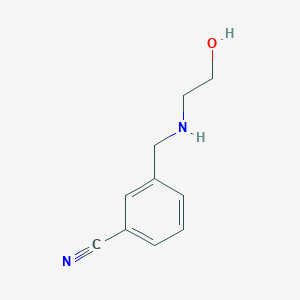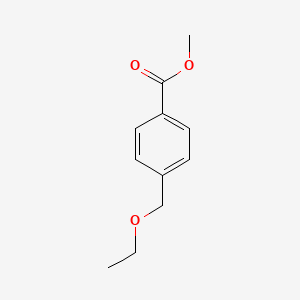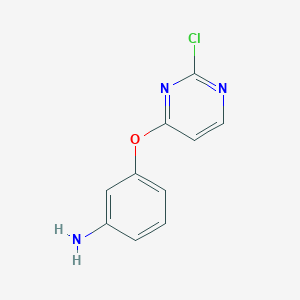
4-(3-アミノフェノキシ)-2-クロロピリミジン
概要
説明
“3-((2-Chloropyrimidin-4-yl)oxy)aniline” is a chemical compound with the molecular formula C10H8ClN3O . It belongs to the family of Janus kinase inhibitors (JAK inhibitors), which are compounds that modulate the activity of Janus.
Molecular Structure Analysis
The molecular structure of “3-((2-Chloropyrimidin-4-yl)oxy)aniline” consists of a pyrimidine ring attached to an aniline group via an oxygen atom . The molecular weight of the compound is 221.646 g/mol .科学的研究の応用
抗癌活性
4-(3-アミノフェノキシ)-2-クロロピリミジン: 誘導体は、抗癌剤としての可能性について研究されています。 これらの化合物は、様々な腫瘍で過剰発現することが多いMerキナーゼとc-Metキナーゼのデュアル阻害剤として作用することができます . 例えば、化合物18cとして特定された誘導体は、これらのキナーゼに対して強力な阻害活性を示し、IC50値はそれぞれ18.5±2.3 nMと33.6±4.3 nMでした . また、HepG2、MDA-MB-231、HCT116癌細胞に対して良好な抗増殖活性を示し、癌治療のための治療薬としての有望性を示しています .
キナーゼ阻害
ピリミジン誘導体は、細胞の増殖と生存を調節する細胞シグナル伝達経路に関与する特定のキナーゼを標的とすることが知られています。 Merキナーゼとc-Metキナーゼを阻害することにより、これらの化合物は腫瘍の増殖と転移につながるシグナル伝達機構を妨げることができます . これにより、正常な細胞に害を与えることなく癌細胞を選択的に殺すことができる標的治療薬の設計に役立ちます。
抗菌および抗真菌用途
4-(3-アミノフェノキシ)-2-クロロピリミジン部分を持つピリミジン誘導体を含むピリミジン誘導体は、抗菌および抗真菌特性を示しています。 これらの化合物は、様々な微生物や真菌病原体に対して活性を示すことが報告されており、新しい抗生物質や抗真菌薬の開発のための候補となっています .
循環器系治療薬
いくつかのピリミジン誘導体は、循環器系への有益性について研究されています。これらは、血管拡張剤またはコレステロール合成に関与するHMG-CoA還元酵素などの酵素の阻害剤として作用することができます。 これは、これらの化合物を冠状動脈性心臓病や高血圧の治療に役立つ可能性があります .
神経保護
研究では、特定のピリミジン誘導体は神経保護効果をもたらす可能性があることが示されています。 これらは、眼の動脈の血管弛緩を促進し、緑内障やその他の神経変性疾患に重要な網膜神経節細胞を保護する可能性があります .
糖尿病管理
ピリミジン誘導体は、糖尿病の管理における役割についても研究されています。これらは、DPP-IV阻害剤として機能し、血糖値の調節に役立ちます。 この用途は、特に新しい抗糖尿病薬の開発にとって重要です .
作用機序
Target of Action
It’s known that pyrimidine derivatives have been studied for their potential in targeting various cancers . They have shown significantly enhanced anticancer activities against targeted receptor proteins .
Mode of Action
It’s known that the efficacy of the reaction in the formation of the pyrimidine scaffold is determined by a redox process .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect various biochemical pathways, leading to their potential anticancer activities .
Result of Action
It’s known that pyrimidine derivatives have shown significantly enhanced anticancer activities .
Action Environment
It’s known that environmental factors can greatly influence the action of a compound .
実験室実験の利点と制限
The use of 3-((2-Chloropyrimidin-4-yl)oxy)aniline in laboratory experiments has several advantages and limitations. 3-((2-Chloropyrimidin-4-yl)oxy)aniline is a versatile reagent and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, 3-((2-Chloropyrimidin-4-yl)oxy)aniline is a toxic compound and should be handled with care. Additionally, 3-((2-Chloropyrimidin-4-yl)oxy)aniline can be difficult to purify and can produce a variety of byproducts, which can complicate the synthesis process.
将来の方向性
The use of 3-((2-Chloropyrimidin-4-yl)oxy)aniline in scientific research is likely to continue to expand in the future. Potential future directions include the use of 3-((2-Chloropyrimidin-4-yl)oxy)aniline in the synthesis of more complex molecules, the study of the effects of organic compounds on biochemical and physiological processes, and the development of new drugs and agrochemicals. Additionally, 3-((2-Chloropyrimidin-4-yl)oxy)aniline may be used in the study of drug action and metabolism, as well as the development of new methods for the synthesis of pharmaceuticals and agrochemicals.
生化学分析
Cellular Effects
3-((2-Chloropyrimidin-4-yl)oxy)aniline has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anticancer potential by targeting specific cellular pathways and inhibiting the proliferation of cancer cells . Additionally, it can modulate immune responses by affecting cytokine signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((2-Chloropyrimidin-4-yl)oxy)aniline can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 3-((2-Chloropyrimidin-4-yl)oxy)aniline vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating immune responses or inhibiting cancer cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including potential damage to tissues and organs. Understanding the dosage effects is crucial for determining the therapeutic window and safety of this compound.
Transport and Distribution
The transport and distribution of 3-((2-Chloropyrimidin-4-yl)oxy)aniline within cells and tissues are crucial for its activity and function. It may interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the bioavailability and efficacy of this compound in different cellular and tissue contexts.
Subcellular Localization
The subcellular localization of 3-((2-Chloropyrimidin-4-yl)oxy)aniline can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
特性
IUPAC Name |
3-(2-chloropyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-13-5-4-9(14-10)15-8-3-1-2-7(12)6-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKCLLZDOOWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)


![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)


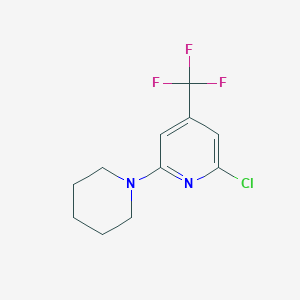
![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)
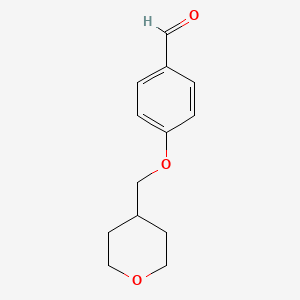
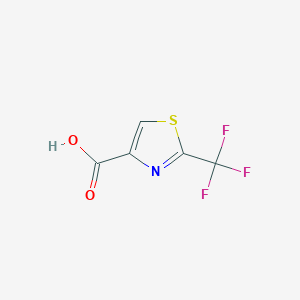
![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)
